molecular formula C9H19BN2O3Si B3280611 (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid CAS No. 719296-53-4

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B3280611
CAS No.: 719296-53-4
M. Wt: 242.16 g/mol
InChI Key: MOOFQFGJFBDLFR-UHFFFAOYSA-N
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Description

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that has garnered significant interest due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further modified with a trimethylsilyl ethoxy methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trimethylsilyl Ethoxy Methyl Group: The pyrazole derivative is then reacted with a trimethylsilyl ethoxy methyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the trimethylsilyl ethoxy methyl group.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.

    Industry: Used in the synthesis of advanced materials, such as boron-containing polymers and electronic materials.

Mechanism of Action

The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. The trimethylsilyl ethoxy methyl group provides steric protection and enhances the stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the steric protection provided by the trimethylsilyl ethoxy methyl group.

    (4-Bromophenyl)boronic acid: Similar in reactivity but has a different electronic profile due to the presence of a bromine atom.

    (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid: Structurally similar but with a pyrrolo[2,3-b]pyridine ring instead of a pyrazole ring.

Uniqueness

  • The presence of the trimethylsilyl ethoxy methyl group provides enhanced stability and steric protection, making (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid a valuable compound in various synthetic applications.

Properties

IUPAC Name

[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3Si/c1-16(2,3)5-4-15-8-12-7-9(6-11-12)10(13)14/h6-7,13-14H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOFQFGJFBDLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)COCC[Si](C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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